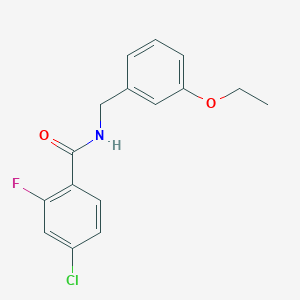

![molecular formula C20H15ClN2 B5492289 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile, commonly known as CP-544439, is a small molecule drug that belongs to the class of acrylonitrile derivatives. It was first synthesized in 2004 and has since been studied extensively for its potential applications in the field of scientific research.

Mécanisme D'action

The exact mechanism of action of CP-544439 is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters and their receptors in the brain. Specifically, CP-544439 has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.

Biochemical and physiological effects:

CP-544439 has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter levels, changes in gene expression, and alterations in brain activity patterns. These effects suggest that CP-544439 may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CP-544439 for laboratory experiments is its well-established synthesis method and reproducibility. This makes it a reliable source of the compound for research purposes. However, one limitation is that the exact mechanism of action of CP-544439 is not fully understood, which may make it difficult to interpret experimental results.

Orientations Futures

There are several potential directions for future research on CP-544439. One area of interest is the development of more selective and potent analogs of the compound that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CP-544439 and its effects on various neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of CP-544439 in humans for the treatment of various neurological and psychiatric disorders.

Méthodes De Synthèse

CP-544439 can be synthesized through a multi-step process involving the reaction of various reagents such as 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and acrylonitrile. The synthesis method has been well-established and is reproducible, making it a reliable source of the compound for research purposes.

Applications De Recherche Scientifique

CP-544439 has been extensively studied for its potential applications in the field of scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, including the serotonin 5-HT1A receptor, the dopamine D3 receptor, and the monoamine oxidase A enzyme. These effects suggest that CP-544439 may have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2/c1-15-4-10-19(11-5-15)23-12-2-3-20(23)13-17(14-22)16-6-8-18(21)9-7-16/h2-13H,1H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYHVWGUOAYYOG-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492213.png)

![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)

![2-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]carbonyl}benzene-1,3-diol](/img/structure/B5492235.png)

![methyl 4-[2-amino-3-cyano-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5492242.png)

![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)

![methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)

![N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}chromane-6-carboxamide](/img/structure/B5492270.png)

![4-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5492281.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)

![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)

![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492313.png)